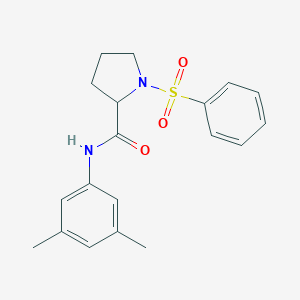![molecular formula C18H21N5O B249537 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine](/img/structure/B249537.png)
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound features a tetrazole ring substituted with an ethyl group and a benzyl group that is further substituted with a 4-methylbenzyl ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic conditions.
Substitution Reactions: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Ether Formation: The 4-methylbenzyl ether can be formed by reacting 4-methylbenzyl alcohol with a suitable benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It can be utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors on cell surfaces, modulating cellular responses.
Cellular Signaling: The compound can interfere with signaling pathways by affecting the activity of key signaling molecules.
Comparación Con Compuestos Similares
1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine can be compared with other tetrazole derivatives:
1-ethyl-1H-tetrazol-5-amine: Lacks the benzyl and 4-methylbenzyl ether groups, making it less complex and potentially less versatile.
1-benzyl-1H-tetrazol-5-amine: Contains a benzyl group but lacks the ethyl and 4-methylbenzyl ether groups, which may affect its reactivity and applications.
1-ethyl-N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine: Similar structure but with a chlorine substituent instead of a methyl group, which can alter its chemical properties and biological activity.
List of Similar Compounds
- 1-ethyl-1H-tetrazol-5-amine
- 1-benzyl-1H-tetrazol-5-amine
- 1-ethyl-N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
Propiedades
Fórmula molecular |
C18H21N5O |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-ethyl-N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O/c1-3-23-18(20-21-22-23)19-12-16-6-4-5-7-17(16)24-13-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20,22) |
Clave InChI |
VYMHEDZKNVUOBG-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)C |
SMILES canónico |
CCN1C(=NN=N1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)

![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)

![N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)
![2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid](/img/structure/B249477.png)
![(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B249480.png)


